molecular formula C32H44O2 B14384284 Methyl 17-(anthracen-2-yl)heptadecanoate CAS No. 88229-62-3

Methyl 17-(anthracen-2-yl)heptadecanoate

Cat. No.: B14384284
CAS No.: 88229-62-3
M. Wt: 460.7 g/mol
InChI Key: NUGNDFIVUPDDNG-UHFFFAOYSA-N
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Description

Methyl 17-(anthracen-2-yl)heptadecanoate is a synthetic fatty acid methyl ester (FAME) derivative characterized by an anthracene moiety substituted at the 17th carbon of a heptadecanoic acid backbone. This compound combines the hydrophobic properties of a long-chain fatty acid ester with the aromatic stability and π-conjugation of anthracene, making it of interest in materials science and pharmaceutical research.

Properties

CAS No.

88229-62-3

Molecular Formula

C32H44O2

Molecular Weight

460.7 g/mol

IUPAC Name

methyl 17-anthracen-2-ylheptadecanoate

InChI

InChI=1S/C32H44O2/c1-34-32(33)21-15-13-11-9-7-5-3-2-4-6-8-10-12-14-18-27-22-23-30-25-28-19-16-17-20-29(28)26-31(30)24-27/h16-17,19-20,22-26H,2-15,18,21H2,1H3

InChI Key

NUGNDFIVUPDDNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 17-(anthracen-2-yl)heptadecanoate typically involves the esterification of 17-(anthracen-2-yl)heptadecanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 17-(anthracen-2-yl)heptadecanoate can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: 17-(anthracen-2-yl)heptadecanol.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 17-(anthracen-2-yl)heptadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of Methyl 17-(anthracen-2-yl)heptadecanoate involves its interaction with molecular targets such as enzymes or receptors. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the ester group can undergo hydrolysis, releasing the active acid form which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs of methyl heptadecanoate and their substituents:

Compound Name Substituent at C17 Molecular Formula Key Applications/Properties
Methyl heptadecanoate (C17:0) None (saturated ester) C₁₈H₃₆O₂ Analytical standard for GC; used in biodiesel and lipidomics .
Methyl 17-hydroxyheptadecanoate Hydroxyl (-OH) C₁₈H₃₆O₃ Studied as a natural product metabolite; potential role in lipid signaling .
Methyl 17-(naphthalen-1-yl)heptadecanoate 1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl C₃₄H₅₄O₂ Reported in synthetic chemistry for hydrophobic material design .
17-(4-Hydroxyphenyl)heptadecanoate 4-hydroxyphenyl C₂₃H₃₈O₃ Intermediate in phenolic lipid biosynthesis; antimicrobial activity inferred .
Methyl 17-(anthracen-2-yl)heptadecanoate Anthracen-2-yl C₃₃H₄₀O₂ Hypothesized applications: fluorescent probes, drug delivery systems (no direct evidence).
Key Observations:
  • Stability : Anthracene’s extended conjugation may improve UV stability compared to naphthalene derivatives .
  • Analytical Behavior: Methyl heptadecanoate (C17:0) elutes at 29 min in GC analysis (Method IP 585), while longer-chain or aromatic-substituted analogs (e.g., C18:0 at 35 min) show increased retention times . This compound would likely exhibit even longer retention due to higher molecular weight.
Methyl Heptadecanoate (C17:0)
  • Role in Microbiology : Content is regulated by the CsSCS7 gene in fungi, suggesting its importance in mid-long-chain fatty acid metabolism .
  • Industrial Use : A standard in biodiesel quality control and food analysis .
Aromatic-Substituted Derivatives
  • Naphthalene Derivatives : Used in hydrophobic polymer coatings; their octahydro-tetramethylnaphthalene substituents enhance thermal stability .
This compound
  • Hypothetical Applications :
    • Fluorescent Tagging : Anthracene’s fluorescence could enable tracking in biological systems.
    • Drug Delivery : Enhanced hydrophobicity may improve carrier efficiency for lipophilic drugs.
  • Limitations: No direct toxicity or metabolic data are available; safety assessments would require extrapolation from simpler FAMEs .

Data Gaps and Research Needs

  • Ecotoxicity: While methyl heptadecanoate is classified as non-hazardous , aromatic derivatives may pose environmental risks due to persistence.

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